

Application Notes and Protocols for In-Vitro HIV Inhibition Assays Using Fosamprenavir

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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B15605565

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Introduction

Fosamprenavir is a prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1] In the body, **fosamprenavir** is rapidly hydrolyzed by cellular phosphatases to amprenavir as it is absorbed in the gut epithelium.[1] Amprenavir then targets the HIV-1 protease, an enzyme critical for the viral life cycle. HIV protease is responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[1][2][3] By binding to the active site of the protease, amprenavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][2] This mechanism of action makes **fosamprenavir** an effective component of highly active antiretroviral therapy (HAART).

These application notes provide detailed protocols for evaluating the in-vitro anti-HIV activity of **fosamprenavir** using common laboratory assays. The protocols cover the determination of the compound's cytotoxicity and its efficacy in inhibiting viral replication through the quantification of p24 antigen and reverse transcriptase activity.

Data Presentation

The following tables summarize the in-vitro activity of amprenavir, the active metabolite of **fosamprenavir**, against various HIV-1 strains and its cytotoxic profile in different cell lines.

Table 1: In-Vitro Anti-HIV-1 Activity of Amprenavir (IC50)

HIV-1 Strain	Cell Line	IC50 (nM)	Reference
IIIB	Acutely Infected Cells	80	[4]
IIIB	Chronically Infected Cells	410	[4]
NL4-3 (Wild-Type)	MT-4	~17-47	[5]
Clinical Isolates	Not Specified	12	[6]
HIV-2	Not Specified	340	[6]

Table 2: Cytotoxicity of Amprenavir (CC50)

Cell Line	CC50 (μM)	Reference
MT-4	> 50	[7]
C8166	230	[7]
CEM	Not Specified	[8]
MT-2	Not Specified	[7]
PBMCs	Not Specified	[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of **fosamprenavir** that is toxic to host cells, which is essential for differentiating antiviral effects from general cytotoxicity. The 50% cytotoxic concentration (CC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

- Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])

- **Fosamprenavir** calcium salt
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed the 96-well plates with target cells at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of **fosamprenavir** in complete medium.
- Add 100 μ L of the **fosamprenavir** dilutions to the appropriate wells. Include wells with cells only (untreated control) and medium only (background control).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

HIV-1 p24 Antigen Inhibition Assay

This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct indicator of viral replication. A reduction in p24 levels in the presence of

fosamprenavir indicates inhibition of viral replication.

Materials:

- Target cells (e.g., MT-4 cells)
- HIV-1 stock (e.g., IIB or NL4-3 strain)
- **Fosamprenavir** calcium salt
- Complete cell culture medium
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed MT-4 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of **fosamprenavir** in complete medium.
- Add 50 μ L of the **fosamprenavir** dilutions to the wells.
- Infect the cells by adding 50 μ L of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include virus-infected untreated wells (virus control) and uninfected wells (cell control).
- Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
- After incubation, collect the cell culture supernatant from each well.
- Quantify the p24 antigen concentration in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

- Calculate the percentage of p24 inhibition for each **fosamprenavir** concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This assay quantifies the activity of HIV-1 reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. A decrease in RT activity in the culture supernatant of infected cells treated with **fosamprenavir** indicates inhibition of viral replication.

Materials:

- Target cells and HIV-1 stock as in the p24 assay.
- **Fosamprenavir** calcium salt.
- Complete cell culture medium.
- 96-well cell culture plates.
- Reverse Transcriptase Assay Kit (colorimetric or radioactive).
- CO2 incubator (37°C, 5% CO2).

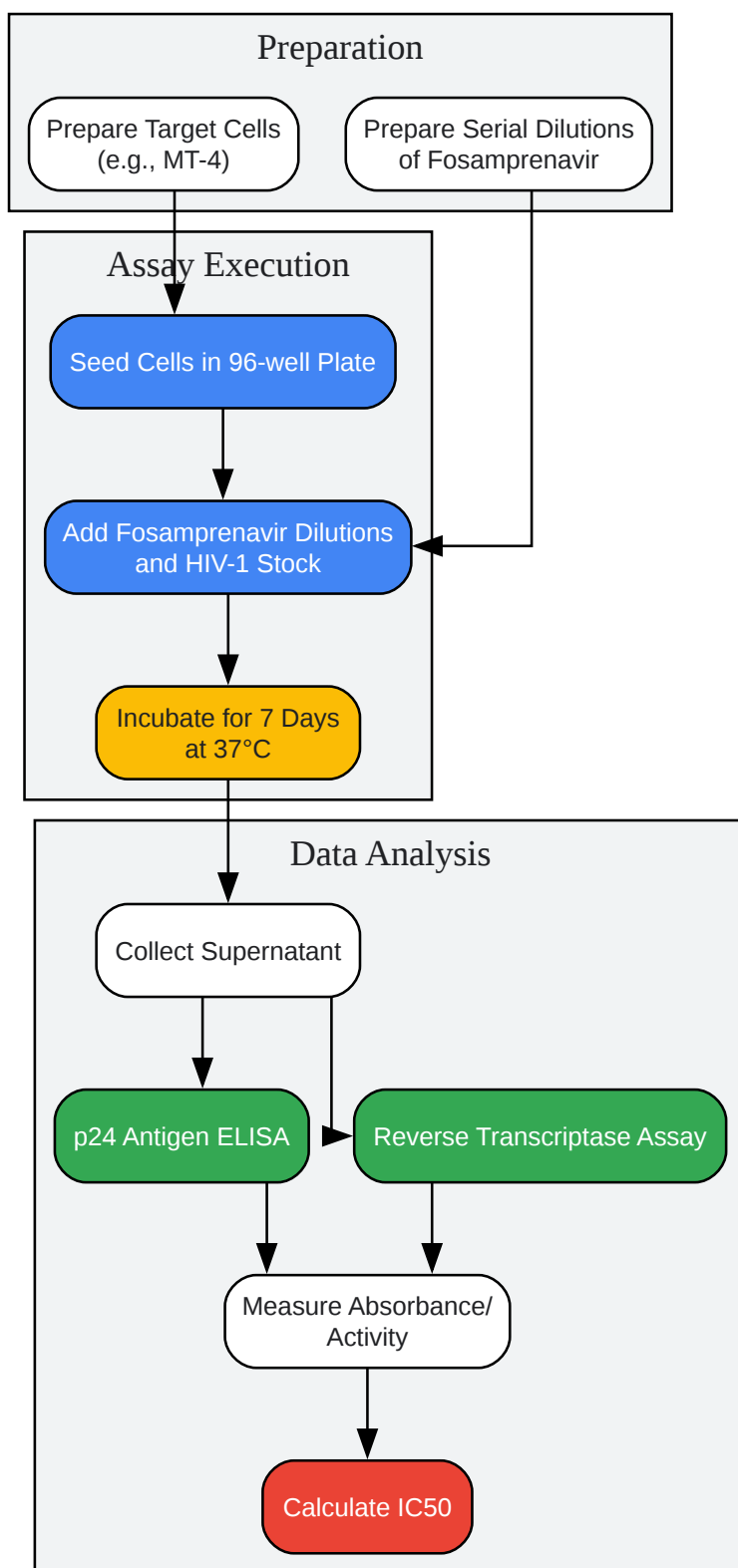
Procedure:

- Follow steps 1-6 of the HIV-1 p24 Antigen Inhibition Assay to prepare the infected cell culture supernatants.
- Measure the RT activity in the collected supernatants using a commercial RT assay kit.
- The assay typically involves the reverse transcription of a template-primer complex using the RT present in the supernatant, followed by the quantification of the newly synthesized DNA.
- Quantification can be achieved through colorimetric detection of incorporated labeled nucleotides or by measuring radioactivity.
- Follow the specific instructions provided with the chosen RT assay kit for detailed steps.

- Calculate the percentage of RT inhibition for each **fosamprenavir** concentration compared to the virus control. The IC₅₀ value is determined from the dose-response curve.

Visualizations

HIV-1 Gag-Pol Polyprotein Processing Pathway and Inhibition by Fosamprenavir



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